Cas no 40877-17-6 (4-Chloro-1-(2-methoxyphenyl)-1-oxobutane)

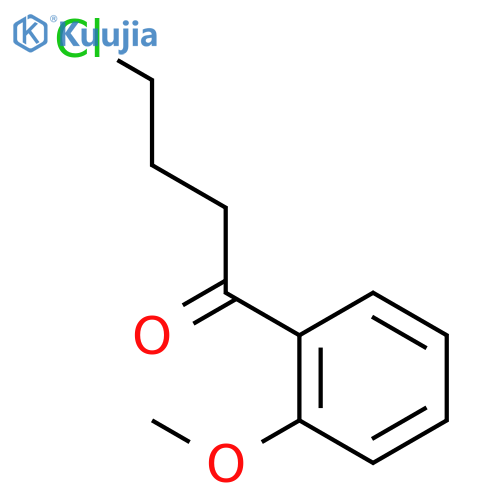

40877-17-6 structure

商品名:4-Chloro-1-(2-methoxyphenyl)-1-oxobutane

CAS番号:40877-17-6

MF:C11H13ClO2

メガワット:212.672722578049

MDL:MFCD07700085

CID:4456815

PubChem ID:11138431

4-Chloro-1-(2-methoxyphenyl)-1-oxobutane 化学的及び物理的性質

名前と識別子

-

- 4-chloro-1-(2-methoxyphenyl)butan-1-one

- 1-Butanone,4-chloro-1-(2-methoxyphenyl);4-chloro-1-(2-methoxyphenyl)-1-butanone;4-CHLORO-1-(2-METHOXYPHENYL)-1-OXOBUTANE;4-Chlor-2'-methoxybutyrophenon;

- 4-CHLORO-1-(2-METHOXYPHENYL)-1-OXOBUTANE

- MFCD07700085

- 40877-17-6

- DTXSID70456611

- SCHEMBL7460882

- DTXCID60407430

- AKOS015150700

- 4-Chloro-1-(2-methoxyphenyl)-1-oxobutane

-

- MDL: MFCD07700085

- インチ: InChI=1S/C11H13ClO2/c1-14-11-7-3-2-5-9(11)10(13)6-4-8-12/h2-3,5,7H,4,6,8H2,1H3

- InChIKey: RQZYDAKGGBPTIY-UHFFFAOYSA-N

- ほほえんだ: COC1=CC=CC=C1C(=O)CCCCl

計算された属性

- せいみつぶんしりょう: 212.06000

- どういたいしつりょう: 212.0604073Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 5

- 複雑さ: 182

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26.3Ų

- 疎水性パラメータ計算基準値(XlogP): 2.7

じっけんとくせい

- PSA: 26.30000

- LogP: 2.89690

4-Chloro-1-(2-methoxyphenyl)-1-oxobutane セキュリティ情報

4-Chloro-1-(2-methoxyphenyl)-1-oxobutane 税関データ

- 税関コード:2914700090

- 税関データ:

中国税関番号:

2914700090概要:

2914700090他のケトン及びキノンのハロゲン化/スルホン化誘導体(硝化及び亜硝化誘導体を含む)。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、アセトン申告包装

要約:

HS:291470090ケトンとキノンのハロゲン化、スルホン化、硝化または亜硝化誘導体、その他の酸素機能の有無にかかわらず税金還付率:9.0%監督管理条件:無付加価値税:17.0%最恵国待遇関税:5.5%一般関税:30.0%

4-Chloro-1-(2-methoxyphenyl)-1-oxobutane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | BBV-40259427-5.0g |

4-chloro-1-(2-methoxyphenyl)butan-1-one |

40877-17-6 | 95% | 5.0g |

$1939.0 | 2023-01-10 | |

| Fluorochem | 206937-2g |

4-Chloro-1-(2-methoxyphenyl)-1-oxobutane |

40877-17-6 | >95% | 2g |

£672.00 | 2022-03-01 | |

| Enamine | BBV-40259427-1.0g |

4-chloro-1-(2-methoxyphenyl)butan-1-one |

40877-17-6 | 95% | 1.0g |

$739.0 | 2023-01-10 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1621294-5g |

4-Chloro-1-(2-methoxyphenyl)butan-1-one |

40877-17-6 | 98% | 5g |

¥13783.00 | 2024-05-14 | |

| A2B Chem LLC | AF73704-5g |

4-Chloro-1-(2-methoxyphenyl)-1-oxobutane |

40877-17-6 | >95% | 5g |

$1650.00 | 2024-04-20 | |

| Crysdot LLC | CD12073966-1g |

4-Chloro-1-(2-methoxyphenyl)-1-oxobutane |

40877-17-6 | 95+% | 1g |

$381 | 2024-07-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1621294-1g |

4-Chloro-1-(2-methoxyphenyl)butan-1-one |

40877-17-6 | 98% | 1g |

¥4039.00 | 2024-05-14 | |

| Crysdot LLC | CD12073966-5g |

4-Chloro-1-(2-methoxyphenyl)-1-oxobutane |

40877-17-6 | 95+% | 5g |

$1156 | 2024-07-24 | |

| Matrix Scientific | 103288-1g |

4-Chloro-1-(2-methoxyphenyl)-1-oxobutane |

40877-17-6 | 1g |

$385.00 | 2023-09-11 | ||

| abcr | AB366961-2 g |

4-Chloro-1-(2-methoxyphenyl)-1-oxobutane; 95% |

40877-17-6 | 2g |

€1,139.20 | 2022-11-28 |

4-Chloro-1-(2-methoxyphenyl)-1-oxobutane 関連文献

-

Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943

-

Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681

-

Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970

-

Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314

-

Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531

40877-17-6 (4-Chloro-1-(2-methoxyphenyl)-1-oxobutane) 関連製品

- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)

- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)

- 124-83-4((1R,3S)-Camphoric Acid)

- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)

- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)

- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)

- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)

- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)

- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)

- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:40877-17-6)4-Chloro-1-(2-methoxyphenyl)-1-oxobutane

清らかである:99%

はかる:1g

価格 ($):346.0